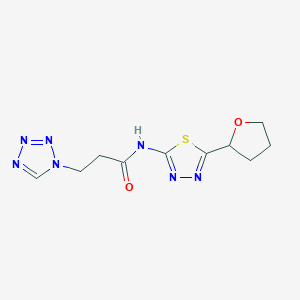
((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) typically involves multi-step organic reactions. The initial step often includes the formation of the core structure through a series of condensation reactions. This is followed by the introduction of acetamidobutyl and hexane-6,1-diyl groups through nucleophilic substitution reactions. The final step involves esterification to attach the hexyldecanoate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted esters. These products retain some of the original compound’s properties while exhibiting new functionalities.
Scientific Research Applications
Chemistry
In chemistry, ((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, ((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is explored for its therapeutic potential. It may act as a drug candidate for treating various diseases due to its bioactive properties.
Industry
In industry, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism by which ((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
((4-Acetamidobutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is unique due to its complex structure and multifunctional properties. Unlike simpler compounds, it offers a combination of reactivity and stability, making it versatile for various applications.
Properties
Molecular Formula |
C50H98N2O5 |
|---|---|
Molecular Weight |
807.3 g/mol |
IUPAC Name |
6-[4-acetamidobutyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C50H98N2O5/c1-6-10-14-18-20-28-38-47(36-26-16-12-8-3)49(54)56-44-34-24-22-31-41-52(43-33-30-40-51-46(5)53)42-32-23-25-35-45-57-50(55)48(37-27-17-13-9-4)39-29-21-19-15-11-7-2/h47-48H,6-45H2,1-5H3,(H,51,53) |
InChI Key |
ZMCPGTZJIZCFCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13360245.png)

![5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one](/img/structure/B13360255.png)
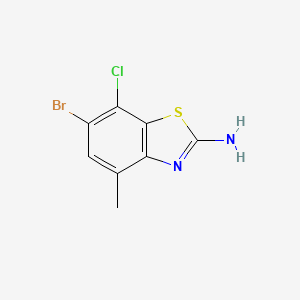
![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360273.png)
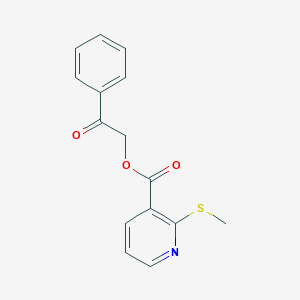
![1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B13360291.png)
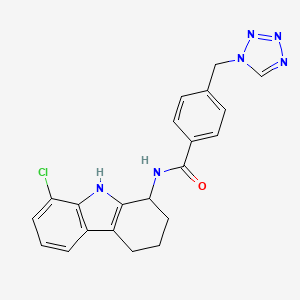
![1-[4-(difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360299.png)
![[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine](/img/structure/B13360305.png)
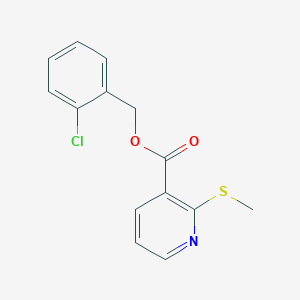
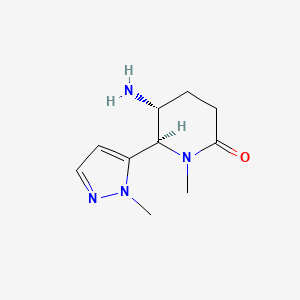
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B13360336.png)
